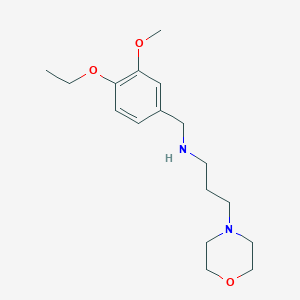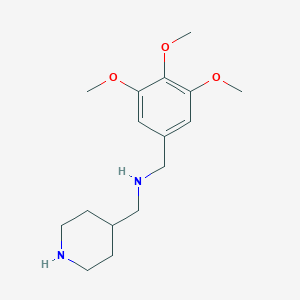
N-(4-ethoxy-3-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxy-3-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine, also known as EMB-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a member of the JWH family of synthetic cannabinoids and has been found to exhibit a high affinity for the CB1 and CB2 receptors in the endocannabinoid system.
Mecanismo De Acción
N-(4-ethoxy-3-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding leads to the activation of various signaling pathways, ultimately resulting in the observed physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, suggesting its potential use as an analgesic. Additionally, this compound has been found to exhibit anxiolytic effects, reducing anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-ethoxy-3-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine in lab experiments is its high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. However, one limitation of using this compound is its potential for abuse, as it is a synthetic cannabinoid with psychoactive effects.
Direcciones Futuras
There are several future directions for the study of N-(4-ethoxy-3-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine. One potential area of research is its use as an analgesic, particularly in the treatment of chronic pain. Additionally, further studies could investigate its potential as an anxiolytic and anti-inflammatory agent. Finally, research could explore the potential therapeutic applications of this compound in various disease states, such as cancer and neurodegenerative disorders.
In conclusion, this compound is a synthetic cannabinoid that has shown promise for its potential therapeutic applications. Its high affinity for the CB1 and CB2 receptors makes it a useful tool for studying the endocannabinoid system, and its observed effects suggest its potential use as an analgesic, anxiolytic, and anti-inflammatory agent. Further research is needed to fully understand the potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of N-(4-ethoxy-3-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine involves the reaction of 4-ethoxy-3-methoxybenzyl chloride with 3-(morpholin-4-yl)propan-1-amine in the presence of a palladium catalyst. The resulting product is purified through a series of chromatographic techniques to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(4-ethoxy-3-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anxiolytic effects, making it a promising candidate for the treatment of various conditions such as chronic pain, anxiety, and inflammation.
Propiedades
Fórmula molecular |
C17H28N2O3 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C17H28N2O3/c1-3-22-16-6-5-15(13-17(16)20-2)14-18-7-4-8-19-9-11-21-12-10-19/h5-6,13,18H,3-4,7-12,14H2,1-2H3 |
Clave InChI |
WFYVUGQZLAUENC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCCCN2CCOCC2)OC |
SMILES canónico |
CCOC1=C(C=C(C=C1)CNCCCN2CCOCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[(4-Isopropylbenzyl)amino]ethoxy}ethanol](/img/structure/B262671.png)
![1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B262673.png)


![N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262677.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262679.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B262680.png)
![N-(2-furylmethyl)-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262681.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262682.png)
![N-(2-ethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262683.png)
![N-(2-fluorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262686.png)
![N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine](/img/structure/B262687.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262688.png)
![2-({4-[(4-Methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262690.png)